4-Ethynylanisole
Overview
Description
Mechanism of Action
Target of Action
4-Ethynylanisole, also known as 4-Methoxyphenylacetylene or 1-Ethynyl-4-methoxybenzene, is a biochemical reagent
Mode of Action
This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a key component of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Biochemical Pathways
This compound forms the corresponding propargyl aldehyde in good yield directly from DMF-dimethyl acetal without the need for making an acetylide salt . It also participates in the 1,3-dipolar cycloaddition of acceptor-cyclopropylmethylsilanes, which affords functionalized cyclopentenes in good yields . These reactions suggest that this compound may play a role in various biochemical pathways, particularly those involving cycloaddition reactions .
Pharmacokinetics
Its physical properties such as boiling point (87-91 °c/11 mmhg), melting point (28-29 °c), and density (1019 g/mL at 25 °C) have been reported . These properties can influence the compound’s pharmacokinetics and bioavailability.
Result of Action
It has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . It has also been used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area . Additionally, it is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are also recommended .
Preparation Methods
1-Ethynyl-4-methoxybenzene can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where 4-iodoanisole reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial production methods for 1-ethynyl-4-methoxybenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Ethynyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common reagents and conditions for these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Hydrogen gas with palladium on carbon
- Substitution reagents: Nitric acid, sulfuric acid
Major products formed from these reactions include propargyl aldehydes, ethyl-substituted benzene derivatives, and nitro-substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-methoxybenzene has several applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential antifungal agents and enzyme inhibitors.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and advanced coatings.
Comparison with Similar Compounds
1-Ethynyl-4-methoxybenzene can be compared with other similar compounds, such as:
4-Ethynylaniline: Similar structure but with an amino group instead of a methoxy group.
1-Ethynyl-4-nitrobenzene: Contains a nitro group, which is a strong electron-withdrawing group.
4-Ethynyl-α,α,α-trifluorotoluene: Features a trifluoromethyl group, adding unique electronic properties.
The uniqueness of 1-ethynyl-4-methoxybenzene lies in its balanced electronic effects due to the presence of both electron-donating and electron-withdrawing groups, making it versatile for various chemical transformations and applications .
Properties
IUPAC Name |
1-ethynyl-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIAVTUACPKPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26797-70-6 | |
Record name | Benzene, 1-ethynyl-4-methoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26797-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20290800 | |
Record name | 4-Ethynylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-60-5 | |
Record name | 1-Ethynyl-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 71091 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 768-60-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethynylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynyl-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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